methyl 3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines an indole core with a pyrimidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole-2-carboxylate derivative, followed by the introduction of the pyrimidinylidene moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of an indole core and a pyrimidinylidene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17N3O5S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl (3E)-3-[[6-hydroxy-1-(4-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylidene]indole-2-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-29-13-9-7-12(8-10-13)25-20(27)16(19(26)24-22(25)31)11-15-14-5-3-4-6-17(14)23-18(15)21(28)30-2/h3-11,27H,1-2H3,(H,24,26,31)/b15-11+ |
InChI Key |
BORGQRUHSGZMSE-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C4=CC=CC=C4N=C3C(=O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C4=CC=CC=C4N=C3C(=O)OC)O |
Origin of Product |
United States |
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